乳糖-N-岩藻五糖V

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

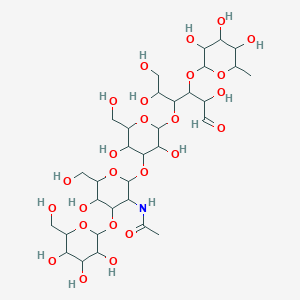

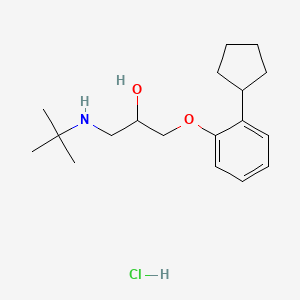

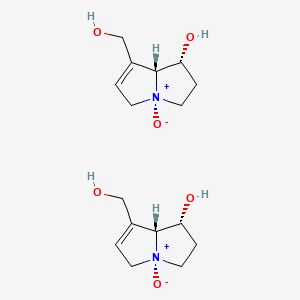

Lacto-N-fucopentaose V (LNFP V) is a pentasaccharide commonly found in human milk. It plays essential roles in various biological processes, including immune modulation, gut health, and cell signaling. Structurally, LNFP V consists of five monosaccharide units: β-D-Gal-(1→3)-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-D-Glc . This unique arrangement contributes to its functional properties.

Synthesis Analysis

LNFP V can be synthesized through both in vitro and microbial approaches. While multi-enzymatic in vitro synthesis from lactose has been reported, microbial cell factories offer a promising avenue for large-scale production. In a recent study, researchers engineered Escherichia coli to efficiently produce LNFP V. They introduced the GDP-fucose pathway module and a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis to achieve high titers of LNFP V. A beneficial variant (K128D) further enhanced production .

Molecular Structure Analysis

The molecular structure of LNFP V comprises a core disaccharide (β-D-Gal-(1→3)-β-D-GlcNAc) with an α-L-fucose (α-L-Fuc) attached at the Gal-(1→4) position. This arrangement confers specific biological activities, such as binding to lectins and influencing cellular interactions .

Chemical Reactions Analysis

LNFP V participates in various chemical reactions, including glycosylation events. Its fucose moiety is crucial for binding to lectins and modulating immune responses. Additionally, it may serve as a substrate for other glycosyltransferases, leading to the synthesis of more complex oligosaccharides .

Physical And Chemical Properties Analysis

科学研究应用

分离和表征

乳糖-N-岩藻五糖 V (LNFP V) 因其独特的结构和性质而成为研究主题。它最早从人乳中分离出来,是一种五糖,其分子结构得到了详细描述 (小幡和金斯伯格, 1969).

在胚胎发育中的作用

LNFP V 因其在胚胎发育等生物过程中的作用而受到研究。观察到多价 LNFP III-赖赖氨酸偶联物可以使植入前小鼠胚胎解压缩,表明其在胚胎发育和寡糖价态在这个过程中的重要性 (Fenderson、Zehavi 和 Hakomori, 1984).

生物转化和合成

研究还集中在 LNFP V 的生物转化和合成上。一项研究证明了使用经过基因改造的大肠杆菌将乳糖和其他糖转化为岩藻糖基化化合物(如 LNFP V),表明具有可扩展生产和各种应用的潜力 (Baumgärtner 等人, 2015).

免疫学应用

LNFP V 已被研究其免疫学意义。例如,从接种了人肿瘤的小鼠中获得了针对 LNFP V 糖序列的单克隆抗体,表明其在癌症免疫治疗或作为生物标志物中的潜在作用 (Brockhaus 等人, 1982).

代谢组学研究

在代谢组学研究中,LNFP V 在人母乳中的存在与地理位置和母乳的微生物群有关,突出了其在婴儿营养和对婴儿健康潜在影响中的作用 (Gómez-Gallego 等人, 2018).

生化表征

LNFP V 已被生化表征,以确定其酶促合成的最佳条件,为其在岩藻糖基化人乳寡糖生产中的潜在应用铺平了道路 (Bai 等人, 2019).

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Lacto-N-fucopentaose V involves the sequential addition of monosaccharides to a pre-existing oligosaccharide chain.", "Starting Materials": [ "Lacto-N-neotetraose (pre-existing oligosaccharide chain)", "Fucose", "Galactose", "N-Acetylglucosamine" ], "Reaction": [ "Activation of Lacto-N-neotetraose with a suitable leaving group such as trichloroacetimidate", "Addition of fucose to the activated Lacto-N-neotetraose to form Lacto-N-fucopentaose IV", "Activation of Lacto-N-fucopentaose IV with a suitable leaving group such as trichloroacetimidate", "Addition of galactose to the activated Lacto-N-fucopentaose IV to form Lacto-N-fucopentaose V", "Deactivation of the leaving group to obtain the final product" ] } | |

CAS 编号 |

60254-64-0 |

分子式 |

C32H55NO25 |

分子量 |

853.8 g/mol |

IUPAC 名称 |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1 |

InChI 键 |

TVVLIFCVJJSLBL-YAQJYVGISA-N |

手性 SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)

![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)

![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)